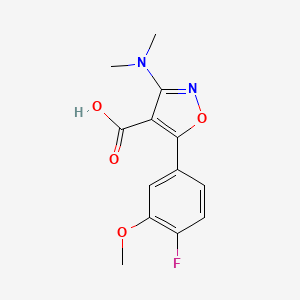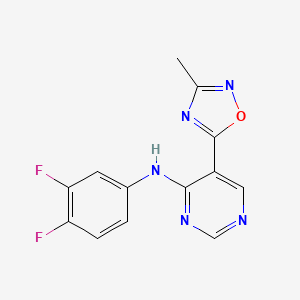![molecular formula C15H11N5OS B2440243 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396808-33-5](/img/structure/B2440243.png)
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H11N5OS and its molecular weight is 309.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimycobacterial Activity
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide derivatives have been explored for their antimycobacterial activity. Compounds with similar structures have demonstrated effectiveness against Mycobacterium tuberculosis. For instance, pyridines and pyrazines substituted with various heterocycles were synthesized and tested for their antimycobacterial properties. These compounds were intended to act as carboxylic acid isosteres, with some derivatives designed to increase lipophilicity and thereby enhance cellular permeability. The majority exhibited activities ranging from moderate to significantly higher potency compared to standard treatments like pyrazinamide (Gezginci, Martin, & Franzblau, 1998).
Heterocyclic Synthesis for Antitubercular Agents
The chemical scaffold of this compound is conducive to the synthesis of heterocyclic compounds, which are of significant interest in the development of new antitubercular agents. Pyrazolo[1,5-a]pyridine derivatives, for instance, have been designed and synthesized, showing promising in vitro potency against both drug-susceptible Mycobacterium tuberculosis strains and multidrug-resistant strains. These compounds have demonstrated the potential to significantly reduce bacterial burden in infected animal models, indicating their promising potential as lead compounds for future antitubercular drug discovery (Tang et al., 2015).
Insecticidal Applications
Research has also extended into the potential insecticidal applications of compounds featuring the this compound moiety. Studies have explored the synthesis of novel heterocycles incorporating thiadiazole moieties, which were then assessed for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. The exploration of these compounds contributes to the development of innovative pest management strategies (Fadda et al., 2017).
Antifungal Activity
Compounds structurally related to this compound have been investigated for their antifungal activity. Pyrazole derivatives, for example, have shown promising results against phytopathogenic fungi, offering potential applications in agricultural fungicides and the management of plant diseases (Vicentini et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism .
Mode of Action
Compounds with similar structures have been shown to exhibit anti-tubercular activity, suggesting that this compound may also interact with its targets to inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
Given its potential anti-tubercular activity, it may affect the pathways involved in the growth and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant anti-tubercular activity, suggesting that this compound may also have a similar effect .
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidines, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . They are known to inhibit certain enzymes such as HMG-CoA reductase , COX-2 , and AMP phosphodiesterase . The nature of these interactions is often inhibitory, affecting the normal function of these enzymes .
Cellular Effects
Related pyrazolo[1,5-a]pyrimidines have been reported to exhibit cytotoxic activities against certain types of cells . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is not well established. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Related pyrazolo[1,5-a]pyrimidines are known to be involved in purine biochemical reactions .
Properties
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5OS/c21-15(10-4-5-12-13(7-10)19-22-18-12)16-8-11-9-17-20-6-2-1-3-14(11)20/h1-7,9H,8H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLXNFADGJLPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2440160.png)

![2-[4-(Cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2440163.png)
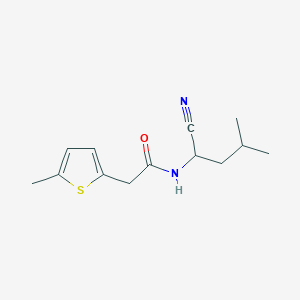

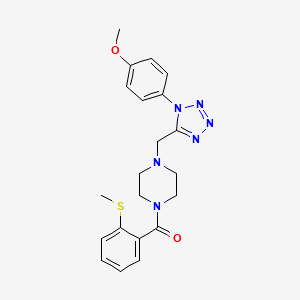
![1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2440171.png)
![Ethyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2440173.png)
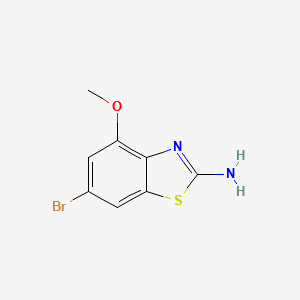

![4-[[1-(2-Chlorophenyl)cyclopropyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2440178.png)
